molecular formula C24H26N4O2S B3011774 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189649-92-0

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

Cat. No.: B3011774
CAS No.: 1189649-92-0
M. Wt: 434.56
InChI Key: YWERSVVMNOFWCJ-UHFFFAOYSA-N
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Description

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway . The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Mode of Action

This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ . This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival .

Biochemical Pathways

The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism . When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT . This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration .

Pharmacokinetics

The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties can influence the compound’s bioavailability and its therapeutic efficacy .

Result of Action

The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway . Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions are crucial as they play a significant role in the regulation of cellular processes .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce multiple epigenetic modifications affecting signaling networks .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3K and HDAC, which are crucial enzymes in cellular processes .

Temporal Effects in Laboratory Settings

It is known that it has inhibitory activities against PI3K and HDAC .

Metabolic Pathways

It is known to interact with enzymes such as PI3K and HDAC, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known to interact with enzymes such as PI3K and HDAC, which could potentially influence its localization to specific compartments or organelles .

Biological Activity

The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazoquinazoline moiety, which is known for various biological activities. The molecular formula is C17H20N2OSC_{17}H_{20}N_2OS, and it possesses significant pharmacological potential due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC17H20N2OSC_{17}H_{20}N_2OS
Molecular Weight304.42 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazolines have been shown to possess potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

The biological activity of this compound is hypothesized to involve the inhibition of bacterial quorum sensing mechanisms. Quorum sensing is a process by which bacteria communicate and coordinate their behavior through signaling molecules. Compounds that disrupt this process can effectively reduce bacterial virulence and biofilm formation .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of various imidazoquinazoline derivatives, revealing that modifications in the side chains significantly influenced their potency against Staphylococcus aureus. The presence of thioether groups enhanced the antibacterial efficacy .
  • Inhibition of Polycomb Repressive Complex 2 (PRC2) : Another research highlighted the role of similar compounds as inhibitors of PRC2, a crucial regulator in gene expression associated with cancer progression. The inhibition was linked to the structural features of the imidazoquinazoline scaffold .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
PRC2 InhibitionCancer cell linesReduced proliferation
Quorum Sensing DisruptionVarious Gram-positive bacteriaDecreased virulence

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWERSVVMNOFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.